molecular formula C14H21ClN2O2 B1456390 tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate CAS No. 335059-94-4

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

Cat. No.: B1456390
CAS No.: 335059-94-4
M. Wt: 284.78 g/mol
InChI Key: LVNZSMOJVQTZDJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and an aminoethyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interaction with proteins can influence their structure and function, leading to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cell function, including changes in growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key metabolic enzymes, leading to changes in overall metabolic homeostasis . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the chlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the aminoethyl group.

    Reduction: Reduced derivatives of the chlorobenzyl group.

    Substitution: Substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups during synthesis is particularly valuable in the development of complex molecules.

Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates. Its stability and reactivity make it a useful intermediate in the production of various therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials. Its role as a protecting group in organic synthesis is crucial for the manufacture of high-purity chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZSMOJVQTZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium triacetoxyborohydride (3.3 g, 15.4 mmol, 1.1 eq.) was added at room temperature to a solution of 4-chlorobenzaldehyde (2 g, 14 mmol), tert-butyl 2-aminoethylcarbamate (4.5 mL, 28.5 mmol, 1.2 eq.) and acetic acid (2.5 mL) in dichloroethane (20 mL). The reaction mixture was allowed to stir overnight before being quenched with 0.5M HCl (30 mL). The mixture was then extracted with dichloromethane one time and then brine was added. The precipitate was filtered and dried to give tert-butyl 2-(4-chlorobenzylamino)ethylcarbamate (3.58 g, 90%), MS (ESI) m/e (M+H+) 285.
Quantity
3.3 g
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reactant
Reaction Step One
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2 g
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4.5 mL
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reactant
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2.5 mL
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reactant
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20 mL
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl N-(2-aminoethyl)carbamate (1.00 g, 6.24 mmol) and 4-chlorobenzaldehyde (0.90 g, 6.37 mmol) in DCE (10 mL) was stirred for 30 minutes, followed by the addition of NaBH(OAc)3 (1.98 g, 9.36 mmol) in a single portion. After being stirred for 12 hours, the mixture was acidified to pH 2 with 0.2N HCl, and extracted with DCM (3 times, each discarded). The acidic aqueous layer was basified to pH 10 with 2.0 M NaOH, and extracted with DCM. The DCM extracts were dried (Na2SO4), filtered, and concentrated in vacuo to give [2-(4-chlorobenzylamino)-ethyl]-carbamic acid tert-butyl ester as an oil (1.0 g). LCMS (APCI+) m/z 285, 287 [M+H]+.
Quantity
1 g
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0.9 g
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10 mL
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solvent
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1.98 g
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

The (2-amino-ethyl)-carbamic acid tert-butyl ester (5.00 g, 31.2 mmol) and 4-chloro-benzaldehyde (4.61 g, 32.77 mmol) were dissolved in 60 mL of 1,2-dichloroethane at room temperature. The reaction mixture was allowed to stir for 40 minutes prior to treatment with sodium triacetoxyborohydride (9.90 g, 46.8 mmol). The mixture was allowed to stir overnight to completion and quenched with a saturated NaHCO3 solution. The aqueous was extracted with DCM, separated, dried over MgSO4, and concentrated in vacuo. The residue was purified by chromatography (silica gel eluted with hexanes/EtOAc plus 2% triethyl amine) to afford the pure [2-(4-chlorobenzylamino)-ethyl]-carbamic acid tert-butyl ester as a viscous yellow oil (5.38 g, 61%). 1H NMR (CDCl3, 400 MHz) δ 7.29 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 4.92 (brs, 1H), 3.75 (s, 2H), 3.23 (appd, J=5.6 Hz, 2H), 2.73 (appt, J=6.0 Hz, 2H), 1.44 (s, 9H), 1.36 (brs, 1H). LCMS (APCI+) m/z 285 [M+H]+; Rt=2.30 min.
Quantity
5 g
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reactant
Reaction Step One
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4.61 g
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reactant
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60 mL
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9.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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